(Cyanomethyl)triphenylphosphonium chloride
Overview
Description
(Cyanomethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20H17ClNP. It is a white solid that is soluble in organic solvents and is commonly used in organic synthesis, particularly in the preparation of ylides for Wittig reactions. This compound is known for its role in forming carbon-carbon bonds, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyanomethyl)triphenylphosphonium chloride can be synthesized through the reaction of chloroacetonitrile with triphenylphosphine. The reaction typically involves adding chloroacetonitrile dropwise to a solution of triphenylphosphine in toluene and heating the mixture at reflux for several hours. The reaction mixture is then cooled, and the resulting solid is filtered and washed with diethyl ether to obtain the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and controlled temperatures is crucial to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: (Cyanomethyl)triphenylphosphonium chloride undergoes various types of reactions, including:
Condensation Reactions: It is used in the formation of carbon-carbon bonds.
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Synthesis of Phosphonium-Iodonium Ylides: It is involved in the preparation of ylides for further synthetic applications.
Common Reagents and Conditions:
Condensation Reactions: Typically involve bases such as sodium hydride or potassium tert-butoxide.
Wittig Reactions: Require the presence of a strong base like sodium hydride or butyllithium.
Phosphonium-Iodonium Ylides: Often involve iodine or other halogenating agents.
Major Products:
Alkenes: Formed from Wittig reactions.
α,β-Unsaturated Esters, Amides, and Nitriles: Formed through various condensation reactions.
Scientific Research Applications
(Cyanomethyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of (Cyanomethyl)triphenylphosphonium chloride involves its ability to form ylides, which are key intermediates in many organic reactions. The phosphonium group acts as a good leaving group, facilitating the formation of carbon-carbon bonds. In biological systems, triphenylphosphonium cations are known to target mitochondria, potentially disrupting mitochondrial function and leading to cell death .
Comparison with Similar Compounds
(Cyanomethyl)triphenylphosphonium chloride is unique due to its specific structure and reactivity. Similar compounds include:
(Triphenylphosphoranylidene)acetonitrile: Used in similar Wittig reactions.
(Cyanomethyl)trimethylphosphonium chloride: Another phosphonium salt with different reactivity and applications
These compounds share some common applications but differ in their reactivity and the types of reactions they undergo, highlighting the unique properties of this compound.
Properties
IUPAC Name |
cyanomethyl(triphenyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLQAMUUDIHIT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962997 | |
Record name | (Cyanomethyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4336-70-3 | |
Record name | Phosphonium, (cyanomethyl)triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4336-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Cyanomethyl)triphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004336703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Cyanomethyl)triphenylphosphonium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (Cyanomethyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyanomethyl)triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (CYANOMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L55T65L7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of (Cyanomethyl)triphenylphosphonium chloride and how does it interact with other molecules?
A1: this compound (C20H17NP+·Cl−) exhibits a slightly distorted tetrahedral geometry around the central phosphorus atom []. This structure facilitates interactions with other molecules through various non-covalent bonds. For instance, in its crystal structure, this compound molecules are linked together via C—H⋯N and C—H⋯Cl hydrogen bonds []. Additionally, π–π stacking interactions are observed between the phenyl rings, with a centroid–centroid distance of 3.702 (3) Å []. These structural features and intermolecular interactions are crucial for understanding its reactivity and applications in organic synthesis.
Q2: How does this compound participate in reactions with 3-(2-Thienyl)acrylonitriles?
A2: this compound acts as a valuable reagent in reactions with 3-(2-Thienyl)acrylonitriles, leading to the formation of cyclopropane derivatives []. Under phase-transfer catalysis conditions, it reacts with Ethyl 3-(2-thienyl)acrylocyanoacetate to yield a cyclopropane product []. Interestingly, its reactivity can differ depending on the specific 3-(2-Thienyl)acrylonitrile used. For example, with 3-(2-Thienyl)acrylonitrile, a new ylide is formed along with a propene derivative []. This highlights the versatility of this compound in generating diverse chemical structures through different reaction pathways.
Q3: Beyond organic synthesis, are there any other applications for this compound and its derivatives?
A3: Yes, this compound serves as a precursor for synthesizing various metal complexes with potential biological activity []. For example, it can be used to create gold(I), gold(III), silver, and copper complexes containing the (triphenylphosphonio)cyanomethanide ylide ligand []. These metal complexes have shown promising in vitro cytotoxic activity against the A549 human lung carcinoma cell line, suggesting potential applications in anticancer drug development []. The structural diversity of these complexes, influenced by the metal ion and other ligands, allows for the exploration of structure-activity relationships and the fine-tuning of their biological properties.
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